Lipophilicity (LogP) Advantage Over N-Phenyl and Non-Fluorinated Analogs
The target compound exhibits a computed LogP of 2.36 (cLogP), compared to 1.56 for its N-phenyl positional isomer 1-(4-fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1267968-10-4) and 1.90 for the non-fluorinated analog 4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (CAS 4240-97-5) . Alternative calculation method yields LogP 2.77 for the target . The higher lipophilicity arises from the C6-(4-fluorophenyl) group in combination with the free NH at position 1, whereas relocating the fluorophenyl to the N1 position and methylating the nitrogen eliminates H-bond donor potential and reduces LogP .
| Evidence Dimension | Computed partition coefficient (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 2.36 (cLogP) / LogP = 2.77 (alternate method) |
| Comparator Or Baseline | CAS 1267968-10-4: LogP = 1.56; CAS 4240-97-5: LogP = 1.90 (ACD/Labs) |
| Quantified Difference | ΔLogP = +0.80 vs. CAS 1267968-10-4; ΔLogP = +0.46 vs. CAS 4240-97-5 (based on cLogP 2.36) |
| Conditions | Computed values from Chemsrc, Leyan, and ACD/Labs Percepta platform |
Why This Matters
The >0.5 LogP difference predicts measurably higher passive membrane permeability and altered tissue distribution, making this compound preferable for targets requiring increased lipophilicity.
